4-Ethynyl-3,5-dimethylisoxazole

Description

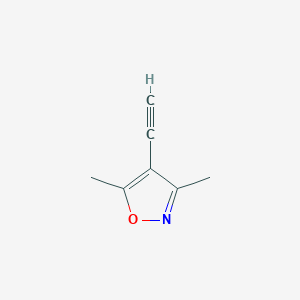

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIFFHHNSRUZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699284 | |

| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-91-0 | |

| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-3,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: A Versatile Synthon for Drug Discovery and Chemical Biology

Abstract

This technical guide provides a comprehensive examination of 4-ethynyl-3,5-dimethylisoxazole, a heterocyclic building block of significant interest to the pharmaceutical and biotechnology sectors. We will elucidate its fundamental physicochemical properties, provide detailed synthetic protocols, and explore its reactivity, with a particular focus on its application in modern medicinal chemistry, such as in the construction of bromodomain and extra-terminal domain (BET) inhibitors. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.

Core Molecular Attributes of this compound

The structural architecture of this compound, featuring a stable 3,5-dimethylisoxazole core functionalized with a reactive terminal alkyne at the 4-position, underpins its utility. The isoxazole ring often serves as a bioisostere for other chemical groups, while the ethynyl moiety acts as a versatile chemical handle for a wide array of transformations.

Molecular Formula and Weight

Precise knowledge of the molecular formula and weight is foundational for all quantitative aspects of chemical synthesis and analysis, from reaction stoichiometry to mass spectrometry.

-

Molecular Formula: C₇H₇NO

-

Molecular Weight: 121.14 g/mol [1]

These core properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| IUPAC Name | 4-ethynyl-3,5-dimethyl-1,2-oxazole | [1] |

| CAS Number | 13349-65-8 |

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its application. The most common and efficient laboratory-scale synthesis proceeds via a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Synthetic Protocol: Sonogashira Coupling Approach

The causality behind this choice of reaction lies in its high efficiency and functional group tolerance under mild conditions. The synthesis begins with a halogenated precursor, typically 4-iodo-3,5-dimethylisoxazole, which is coupled with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene). The TMS protecting group prevents self-coupling of the alkyne and is easily removed in a subsequent step.

Synthetic Workflow Diagram:

Caption: Sonogashira synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4-iodo-3,5-dimethylisoxazole (1.0 eq) in anhydrous, degassed triethylamine.

-

Reagent Addition: To the stirred solution, add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The mixture is stirred for 15 minutes to allow for catalyst pre-activation.

-

Coupling Partner Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting iodide is consumed.

-

Work-up and Intermediate Isolation: Upon completion, the mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the TMS-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir the solution at room temperature for 2-4 hours.

-

Final Isolation: Remove the methanol in vacuo. Partition the residue between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to afford pure this compound.

Spectroscopic Characterization

Structural verification is a self-validating system for any synthetic protocol. The identity and purity of the final compound are confirmed using standard spectroscopic methods.

-

¹H NMR (Proton NMR): The spectrum is expected to show three singlets: one for the acetylenic proton (C≡C-H ) around δ 3.2-3.4 ppm, and two distinct singlets for the non-equivalent methyl groups at the C3 and C5 positions of the isoxazole ring, typically in the range of δ 2.3-2.6 ppm.

-

¹³C NMR (Carbon NMR): The spectrum will reveal seven distinct carbon signals. Key diagnostic peaks include the two sp-hybridized carbons of the alkyne group (one quaternary, one terminal CH) and the signals for the C3, C4, and C5 carbons of the isoxazole ring.

-

Infrared (IR) Spectroscopy: Two characteristic absorption bands confirm the presence of the terminal alkyne: a sharp, strong peak at ~3300 cm⁻¹ corresponding to the ≡C-H stretch, and a weaker, sharp peak at ~2100 cm⁻¹ for the C≡C triple bond stretch.

Applications in Medicinal Chemistry

The 3,5-dimethylisoxazole moiety is a well-regarded acetyl-lysine (KAc) mimic, making it a privileged scaffold in the design of bromodomain inhibitors.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a critical role in epigenetic regulation and gene transcription. The bioactivation potential of this motif is also an area of active research.[3]

Role as a Key Building Block for BRD4 Inhibitors

BRD4, a member of the BET family of proteins, is a major therapeutic target in oncology.[4][5] The ethynyl group on this compound provides a perfect attachment point for elaboration into more complex molecules via "click chemistry."

Logical Relationship Diagram:

Caption: Role of this compound in synthesizing BRD4 inhibitors.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the covalent ligation of the isoxazole unit to another molecular fragment containing an azide. This reaction is exceptionally reliable and high-yielding, making it ideal for creating libraries of potential drug candidates. For example, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been synthesized and shown to be potent BRD4 inhibitors with significant anti-breast cancer activity.[5]

Conclusion

This compound is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the ethynyl group and the bio-relevant nature of the dimethylisoxazole core, provides medicinal chemists with a powerful tool. Its demonstrated success in the development of potent epigenetic modulators, such as BRD4 inhibitors, highlights its importance and ensures its continued application in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine mimicking bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available at: [Link]

-

Spilman, G. E., & Glick, G. D. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3636. Available at: [Link]

-

Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. Available at: [Link]

-

Duan, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology, 14, 1284581. Available at: [Link]

Sources

- 1. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-3,5-dimethylisoxazole

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Ethynylisoxazoles in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an ethynyl group at the C4 position of the 3,5-dimethylisoxazole core transforms a simple heterocycle into a highly versatile and powerful building block. This terminal alkyne functionality serves as a reactive handle for a multitude of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and other carbon-carbon bond-forming reactions. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of 4-Ethynyl-3,5-dimethylisoxazole, a key intermediate for the construction of complex molecular architectures in contemporary drug discovery programs.[3][4][5]

Retrosynthetic Analysis and Strategic Approach

The most robust and widely adopted strategy for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] Our approach, therefore, hinges on the coupling of a suitable halo-isoxazole precursor with a protected acetylene source.

The chosen pathway involves two primary stages:

-

Iodination of the Isoxazole Core: Synthesis of the key intermediate, 4-iodo-3,5-dimethylisoxazole, from the commercially available 3,5-dimethylisoxazole. The iodo-substituent is selected for its high reactivity in the subsequent palladium-catalyzed coupling step.[8]

-

Sonogashira Cross-Coupling and Deprotection: The coupling of 4-iodo-3,5-dimethylisoxazole with a silyl-protected alkyne, followed by in-situ or subsequent deprotection to yield the target terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is a critical choice to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[9]

The overall synthetic workflow is depicted below.

Caption: Overall Synthetic Workflow.

The Sonogashira Coupling: A Mechanistic Deep Dive

The success of this synthesis is contingent upon a well-executed Sonogashira reaction. This reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[10]

-

Palladium Cycle: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of 4-iodo-3,5-dimethylisoxazole, forming a Pd(II) intermediate.

-

Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide species.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand in a step known as transmetalation.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The Catalytic Cycles of the Sonogashira Reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of 4-Iodo-3,5-dimethylisoxazole

This precursor is synthesized via electrophilic iodination at the electron-rich C4 position of the isoxazole ring.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| 3,5-Dimethylisoxazole | 97.12 | 5.00 g | 51.5 mmol | 1.0 |

| Iodine (I₂) | 253.81 | 14.4 g | 56.7 mmol | 1.1 |

| Fuming Nitric Acid | - | 12 mL | - | - |

| Sulfuric Acid (conc.) | - | 12 mL | - | - |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Sodium Thiosulfate | - | Sat. aq. sol. | - | - |

| Sodium Bicarbonate | - | Sat. aq. sol. | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylisoxazole (5.00 g) and iodine (14.4 g).

-

Acid Addition: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (12 mL) to concentrated sulfuric acid (12 mL) in an ice bath.

-

Reaction Execution: Slowly add the cold nitrating mixture dropwise to the flask containing the isoxazole and iodine over 30 minutes, maintaining the temperature below 40 °C with an ice bath.

-

Heating: After the addition is complete, heat the reaction mixture to 70-75 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a minimal amount of hot hexane to yield 4-iodo-3,5-dimethylisoxazole as a crystalline solid.

Part B: Synthesis of this compound

This core step utilizes the Sonogashira coupling followed by a one-pot deprotection.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| 4-Iodo-3,5-dimethylisoxazole | 223.01 | 2.23 g | 10.0 mmol | 1.0 |

| Trimethylsilylacetylene | 98.22 | 1.47 g (2.1 mL) | 15.0 mmol | 1.5 |

| Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.2 mmol | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 76 mg | 0.4 mmol | 0.04 |

| Triethylamine (TEA) | 101.19 | 40 mL | - | - |

| Tetrahydrofuran (THF) | - | 40 mL | - | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | 2.0 |

| Methanol (MeOH) | - | 20 mL | - | - |

Procedure:

-

Inert Atmosphere: Set up a 250 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon or nitrogen. This anhydrous and anaerobic condition is crucial to prevent catalyst degradation.[11]

-

Reagent Loading: To the flask, add 4-iodo-3,5-dimethylisoxazole (2.23 g), copper(I) iodide (76 mg), and tetrakis(triphenylphosphine)palladium(0) (231 mg).

-

Solvent and Base Addition: Add anhydrous THF (40 mL) and triethylamine (40 mL) via syringe. The triethylamine acts as both the base and a solvent.

-

Alkyne Addition: Degas the solution by bubbling argon through it for 15 minutes. Then, add trimethylsilylacetylene (2.1 mL) dropwise.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting iodo-isoxazole.

-

Deprotection: Upon completion, add methanol (20 mL) followed by potassium carbonate (2.76 g). Stir the mixture at room temperature for an additional 2 hours to effect the desilylation.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue should be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford the pure this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:

| Technique | Observation | Expected Data |

| ¹H NMR | Chemical Shift (δ, ppm) in CDCl₃ | δ ~3.40 (s, 1H, -C≡C-H ), δ ~2.45 (s, 3H, -CH₃ ), δ ~2.30 (s, 3H, -CH₃ ) |

| ¹³C NMR | Chemical Shift (δ, ppm) in CDCl₃ | δ ~168.0 (C5), δ ~160.0 (C3), δ ~105.0 (C4), δ ~85.0 (C ≡CH), δ ~75.0 (C≡C H), δ ~12.0 (C H₃), δ ~10.5 (C H₃) |

| IR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2100 cm⁻¹ (weak, C≡C stretch) |

| Mass Spec. | m/z (EI+) | 121.05 [M]⁺ |

Data Interpretation:

-

¹H NMR: The appearance of a sharp singlet around 3.40 ppm is the definitive signal for the terminal alkyne proton. The two singlets for the methyl groups confirm the 3,5-dimethyl substitution pattern.

-

¹³C NMR: The signals in the 75-85 ppm range are characteristic of the two sp-hybridized carbons of the alkyne. The disappearance of the C4 signal from its position in the iodo-precursor (which would be much further upfield) and the appearance of the new C4 signal around 105 ppm confirm successful substitution.[12]

-

IR Spectroscopy: The two most important peaks to confirm the synthesis are the sharp ≡C-H stretch above 3000 cm⁻¹ and the C≡C triple bond stretch, which is often weak but sharp, around 2100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should correspond to the exact mass of the C₇H₇NO formula, confirming the elemental composition.

Conclusion and Future Perspectives

This guide has outlined a reliable and reproducible two-step synthesis for this compound, beginning from commercially available 3,5-dimethylisoxazole. The key transformation is a robust Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis.[11][13] The detailed protocols for synthesis, purification, and characterization provide a self-validating system for researchers to produce this valuable building block with high purity.

The availability of this compound opens avenues for rapid library synthesis and the development of novel chemical entities. Its utility in click chemistry, further cross-coupling reactions, and as a pharmacophore itself makes it an invaluable asset for professionals in drug discovery and development aiming to create next-generation therapeutics.[14][15]

References

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group | Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. [Link]

-

Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed. [Link]

-

13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. [Link]

-

Advancing Small Nucleic Acid Drug Development with a One-Stop Solution - YouTube. [Link]

-

The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

-

Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Ethynyl-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 4-Ethynyl-3,5-dimethylisoxazole. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. A thorough understanding of their structural characterization is paramount for advancing research and development in this area. This document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust experimental protocol for the synthesis and subsequent NMR analysis of the title compound, ensuring data integrity and reproducibility. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and application of isoxazole-based compounds.

Introduction: The Significance of this compound and the Power of NMR

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an ethynyl group at the C4 position of the 3,5-dimethylisoxazole core opens up a new avenue for the synthesis of novel derivatives with potential therapeutic applications. The triple bond of the ethynyl moiety can readily participate in various chemical transformations, such as "click" chemistry, providing a versatile handle for the construction of more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their relative numbers, and their connectivity. Complementarily, ¹³C NMR, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon framework of the molecule. A comprehensive analysis of both ¹H and ¹³C NMR spectra is therefore indispensable for the definitive characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals. The interpretation of these signals is based on the electronic environment of the protons and established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 2.40 | Singlet | 3H | C3-CH₃ | The methyl protons at the C3 position are expected to appear as a singlet in the typical alkyl region. |

| 2 | ~ 2.60 | Singlet | 3H | C5-CH₃ | The methyl protons at the C5 position are slightly deshielded compared to the C3-methyl due to the proximity of the nitrogen atom, resulting in a downfield shift. |

| 3 | ~ 3.30 | Singlet | 1H | C≡C-H | The terminal alkyne proton is deshielded and typically appears in the range of 2.5-3.5 ppm.[1] |

Predicted ¹³C NMR and DEPT Spectral Data

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.[1][2]

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| 1 | ~ 11.5 | Positive | C3-CH₃ | The methyl carbon at the C3 position is expected to appear at a characteristic upfield chemical shift. |

| 2 | ~ 12.5 | Positive | C5-CH₃ | Similar to the C3-methyl, this carbon will be in the alkyl region, slightly shifted due to its position on the ring. |

| 3 | ~ 75.0 | Positive | C ≡C-H | The sp-hybridized carbon bearing the proton typically resonates in this region. |

| 4 | ~ 85.0 | Absent | C≡C -H | The quaternary sp-hybridized carbon of the alkyne is more deshielded and will not appear in a DEPT-135 spectrum. |

| 5 | ~ 115.0 | Absent | C4 | The C4 carbon of the isoxazole ring, being substituted and part of the aromatic system, will appear in the downfield region and be absent in the DEPT-135 spectrum. |

| 6 | ~ 160.0 | Absent | C3 | The C3 carbon of the isoxazole ring is a quaternary carbon and is significantly deshielded due to its attachment to the electronegative oxygen and nitrogen atoms. |

| 7 | ~ 170.0 | Absent | C5 | The C5 carbon of the isoxazole ring is also a quaternary carbon and is the most deshielded carbon in the molecule due to its proximity to the nitrogen atom. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a Sonogashira cross-coupling reaction.[3][4] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Workflow for the Synthesis of this compound:

Caption: Synthetic route to this compound.

Step-by-step Methodology:

-

Sonogashira Coupling: To a solution of 4-iodo-3,5-dimethylisoxazole in a suitable solvent such as tetrahydrofuran (THF) and triethylamine (Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). To this mixture, add (trimethylsilyl)acetylene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole, is then purified by column chromatography on silica gel.

-

Deprotection: The purified silyl-protected alkyne is dissolved in a suitable solvent like methanol (MeOH). A mild base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC.

-

Final Work-up and Purification: Once the reaction is complete, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the final product, this compound, which can be further purified if necessary.

NMR Sample Preparation and Data Acquisition

Workflow for NMR Analysis:

Sources

An In-depth Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a less-documented molecule, its structural motifs—a 3,5-dimethylisoxazole core and a terminal alkyne—suggest a rich and versatile chemical profile. This document outlines a plausible synthetic route, predicts its key physicochemical and spectroscopic characteristics, and explores its potential applications, particularly as a building block in drug discovery and a component in "click" chemistry reactions. Detailed experimental protocols for its synthesis and characterization are provided to enable researchers to harness the potential of this promising molecule.

Introduction: The Scientific Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved pharmaceuticals. Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and its metabolic stability make it an attractive core for drug design. The 3,5-dimethyl substitution pattern provides a stable and well-defined electronic environment.

The introduction of an ethynyl group at the 4-position of the 3,5-dimethylisoxazole ring introduces a highly versatile functional handle. Terminal alkynes are renowned for their participation in a variety of carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This unique combination of a stable, drug-like core with a reactive, "clickable" handle makes this compound a molecule of considerable interest for researchers in drug development, chemical biology, and materials science. This guide aims to provide a foundational understanding of this molecule, bridging the gap in the current literature by combining established chemical principles with predictive insights.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification |

| Molecular Formula | C₇H₇NO | Based on the chemical structure. |

| Molecular Weight | 121.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Alkynes and simple isoxazoles are often colorless liquids or solids[1]. |

| Boiling Point | Estimated 180-200 °C | Higher than 3,5-dimethylisoxazole (142-144 °C) due to the increased molecular weight and polarity of the ethynyl group. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. | The heterocyclic nature may impart some water solubility, but the overall hydrocarbon character will dominate[1]. |

| pKa of Acetylenic Proton | ~25 | Typical for a terminal alkyne, indicating weak acidity[2]. |

Molecular Structure and Reactivity

The 3,5-Dimethylisoxazole Core: An Electron-Rich Heterocycle

The 3,5-dimethylisoxazole ring is an electron-rich aromatic system. The two methyl groups at the 3- and 5-positions are electron-donating, further increasing the electron density of the ring. This electronic nature influences the reactivity of substituents on the ring. The 4-position of the 3,5-dimethylisoxazole ring is susceptible to electrophilic attack, and functionalization at this position is a common strategy for derivatization[3].

The 4-Ethynyl Group: A Versatile Functional Handle

The terminal alkyne is a cornerstone of modern organic synthesis. Its key reactive features include:

-

Weak Acidity: The proton on the sp-hybridized carbon can be removed by a strong base to form a nucleophilic acetylide.

-

Addition Reactions: The triple bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation[1].

-

Cycloaddition Reactions: Most notably, it participates in [3+2] cycloaddition reactions with azides (the Huisgen cycloaddition), which is the foundation of "click" chemistry.

The juxtaposition of the electron-rich isoxazole ring and the electrophilic triple bond in this compound suggests a rich and tunable reactivity profile.

Proposed Synthesis of this compound

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. We propose a two-step synthesis starting from the commercially available 3,5-dimethylisoxazole.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole

-

To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-iodo-3,5-dimethylisoxazole.

Causality Behind Experimental Choices: The 4-position of 3,5-dimethylisoxazole is activated towards electrophilic substitution. NIS is a mild and effective iodinating agent for electron-rich heterocycles. Acetic acid can act as both a solvent and a catalyst.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

-

To a solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq).

-

Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 eq).

-

Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole.

Causality Behind Experimental Choices: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds[4][5]. The use of a palladium catalyst is essential for the catalytic cycle, and the copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate. The base is required to neutralize the hydrohalic acid byproduct. Ethynyltrimethylsilane is used as a protected form of acetylene to prevent self-coupling.

Step 3: Deprotection of the Silyl Group

-

Dissolve the 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole (1.0 eq) in a solvent mixture of methanol and dichloromethane.

-

Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), and stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the final product, this compound.

Causality Behind Experimental Choices: The trimethylsilyl (TMS) protecting group is readily cleaved under mild basic or fluoride-mediated conditions. Potassium carbonate in methanol is a simple and effective method for this transformation.

Spectroscopic Characterization

Predicting the spectroscopic signature of a novel compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ¹H | ~2.3-2.5 | s | -CH₃ (at C3 and C5) | Typical chemical shift for methyl groups on an aromatic heterocycle. |

| ¹H | ~3.1-3.3 | s | ≡C-H | The acetylenic proton is deshielded by the anisotropy of the triple bond. |

| ¹³C | ~10-12 | -CH₃ (at C3 and C5) | Typical chemical shift for methyl carbons. | |

| ¹³C | ~75-80 | ≡C -H | sp-hybridized carbon attached to a proton. | |

| ¹³C | ~80-85 | -C ≡ | sp-hybridized carbon attached to the isoxazole ring. | |

| ¹³C | ~110-115 | C4 | The carbon bearing the ethynyl group. | |

| ¹³C | ~160-165 | C3 and C5 | Carbons of the isoxazole ring adjacent to the heteroatoms. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3300 | Strong, sharp | ≡C-H stretch | Characteristic absorption for a terminal alkyne[6][7]. |

| ~2100-2150 | Weak to medium | C≡C stretch | Characteristic absorption for a terminal alkyne[6][7]. |

| ~1600-1650 | Medium | C=N stretch | Characteristic of the isoxazole ring. |

| ~1400-1450 | Medium | C-H bend (methyl) | Bending vibration of the methyl groups. |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 121. Fragmentation patterns would likely involve the loss of the acetylenic proton, cleavage of the isoxazole ring, and loss of methyl groups[5].

Potential Applications

The unique bifunctional nature of this compound opens up a wide range of potential applications.

Caption: Potential applications of this compound.

Medicinal Chemistry and Drug Discovery

-

Scaffold for Novel Therapeutics: The 3,5-dimethylisoxazole core can be elaborated upon using the ethynyl handle to generate libraries of compounds for screening against various biological targets. The isoxazole moiety is a known pharmacophore in many drug classes[8].

-

Bioorthogonal Chemistry: The terminal alkyne allows for "click" reactions with azide-tagged biomolecules in complex biological systems, enabling applications in chemical biology such as protein labeling and activity-based protein profiling.

-

PROTACs and Linker Chemistry: The molecule can serve as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the ethynyl group can be used to attach linkers connecting a target-binding moiety and an E3 ligase-binding moiety.

Materials Science

-

Polymer Synthesis: The alkyne functionality can be used in polymerization reactions to create novel polymers with tailored electronic and physical properties.

-

Functional Materials: Incorporation of this molecule into larger conjugated systems could lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling Acetylenic Compounds: Terminal alkynes can be flammable and may form explosive mixtures with air. Acetylene and its derivatives should be handled with care, avoiding sources of ignition[3][9].

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Halogenated Compounds: Iodinated organic compounds can be irritants. Avoid skin contact and inhalation.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Its synthesis is achievable through standard, high-yielding organic reactions, and its predicted properties suggest a stable and versatile compound. The combination of a biologically relevant isoxazole core and a synthetically tractable ethynyl group positions this molecule as a valuable tool for researchers in drug discovery, chemical biology, and materials science. This technical guide provides a solid foundation for the synthesis, characterization, and application of this compound, and it is our hope that it will stimulate further research into this exciting area of chemistry.

References

-

Li, C., Li, J., Zhou, F., Li, C., & Wu, W. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. The Journal of Organic Chemistry, 84(18), 11958–11970. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Link]

-

Request PDF on ResearchGate. (2025, August 6). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. [Link]

-

Lokhande, P. D., Hasanzadeh, K., Khaledi, H., & Mohd Ali, H. (2012). Aromatization and Halogenation of 3,3a,4,5-Tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N-Bromosuccinimide. Journal of Heterocyclic Chemistry, 49(6), 1398–1405. [Link]

-

CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkynes. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved January 22, 2026, from [Link]

-

Air Products. (n.d.). Safety Data Sheet: Acetylene. Retrieved January 22, 2026, from [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Azidations of Boronic Acids. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). eGrove. [Link]

-

Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Tamimi, A.-M. S. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1563. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 9. Palladium-catalyzed trisallylation of benzoxazoles and 2-aryl-1,3,4-oxadiazoles with alkyne - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 4-Ethynyl-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be effectively achieved through established and reliable synthetic methodologies. This document provides a comprehensive overview of a proposed synthetic pathway, grounded in authoritative chemical principles and supported by relevant literature. The core of this synthesis involves the construction of the 3,5-dimethylisoxazole scaffold, followed by the strategic introduction of the ethynyl group at the 4-position via a palladium-catalyzed cross-coupling reaction. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable the successful replication and adaptation of this synthesis.

Introduction: The Significance of the Isoxazole Core and Ethynyl Functionality

The isoxazole ring is a privileged scaffold in drug discovery, present in a number of approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive molecules. The 3,5-dimethyl substitution pattern provides a well-defined and sterically accessible core for further functionalization.

The incorporation of an ethynyl group introduces a versatile handle for subsequent chemical transformations. The alkyne functionality is a key participant in a wide array of reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira couplings, and various cyclization reactions. This makes this compound a valuable building block for the construction of more complex molecular architectures.

This guide will therefore focus on a logical and experimentally validated approach to the synthesis of this target molecule, emphasizing the strategic choices and mechanistic underpinnings of each synthetic step.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound can be logically divided into two key stages:

-

Stage 1: Construction of the 4-Halo-3,5-dimethylisoxazole Precursor. This involves the formation of the isoxazole ring and subsequent halogenation at the C4 position to install a suitable leaving group for the cross-coupling reaction.

-

Stage 2: Palladium-Catalyzed Sonogashira Cross-Coupling. This step introduces the desired ethynyl functionality by coupling the 4-halo-isoxazole with a protected alkyne, followed by deprotection.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole

The initial construction of the 3,5-dimethylisoxazole ring is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. In this case, pentane-2,4-dione serves as the readily available starting material.

Step 1: Synthesis of 3,5-Dimethylisoxazole

-

Protocol:

-

To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3,5-dimethylisoxazole.

-

-

Causality: The sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which then undergoes condensation with the dione. The reaction proceeds through a keto-oxime intermediate which then cyclizes and dehydrates to form the stable aromatic isoxazole ring.

Step 2: Iodination at the C4 Position

The C4 position of the 3,5-dimethylisoxazole ring is activated towards electrophilic substitution. Iodination can be achieved using an electrophilic iodine source.

-

Protocol:

-

Dissolve 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 4-iodo-3,5-dimethylisoxazole.

-

-

Causality: The electron-donating effect of the two methyl groups and the ring oxygen enriches the electron density at the C4 position, making it susceptible to electrophilic attack by the iodonium ion generated from NIS.

Stage 2: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful and reliable method for the formation of a C(sp²)-C(sp) bond, making it ideal for the introduction of the ethynyl group.[1][2][3][4] A palladium catalyst is used in conjunction with a copper(I) co-catalyst. A terminal alkyne, often protected to prevent self-coupling, is coupled with the aryl/heteroaryl halide.

Step 3: Synthesis of 4-((Trimethylsilyl)ethynyl)-3,5-dimethylisoxazole

-

Protocol:

-

To a solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq) in a degassed solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

After completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole.

-

-

Causality: The catalytic cycle involves the oxidative addition of the 4-iodo-3,5-dimethylisoxazole to the Pd(0) complex, followed by a transmetalation step with the copper(I) acetylide (formed in situ from trimethylsilylacetylene, CuI, and the amine base). The final step is a reductive elimination that yields the desired product and regenerates the Pd(0) catalyst. The trimethylsilyl group is a common protecting group for terminal alkynes.

Sources

A Comprehensive Theoretical and Molecular Modeling Guide to 4-Ethynyl-3,5-dimethylisoxazole: Exploring Electronic Structure and Reactivity

Abstract

This technical guide provides a detailed computational framework for the theoretical investigation of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic compound featuring a synthetically valuable isoxazole core and a reactive ethynyl group. Recognizing the growing importance of isoxazole derivatives in medicinal chemistry and materials science, this document outlines a robust workflow using Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties.[1][2] We present a narrative that not only details the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis but also explains the scientific rationale behind these choices. The insights derived from these computational methods offer a predictive understanding of the molecule's stability, reactivity, and potential for intermolecular interactions, serving as a critical resource for researchers in drug discovery and molecular engineering.

Introduction: The Scientific Imperative

The isoxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals due to its ability to act as a versatile pharmacophore and engage in a variety of intermolecular interactions.[2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][5][6] The introduction of an ethynyl (acetylenic) group at the 4-position of the 3,5-dimethylisoxazole ring creates a molecule of significant interest. The ethynyl group is a powerful functional handle in organic synthesis, participating in click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions. Furthermore, its linear geometry and π-system can profoundly influence a molecule's electronic properties and its ability to act as a ligand or a building block in advanced materials.

A comprehensive theoretical study of this compound is therefore essential. By employing high-level computational modeling, we can predict its three-dimensional structure, understand its electronic landscape, and pinpoint its reactive sites in silico. This predictive power accelerates research by guiding synthetic efforts, explaining experimental observations, and providing a rational basis for the design of new derivatives with tailored properties. This guide establishes a complete computational protocol for achieving these goals, grounded in the widely validated Density Functional Theory (DFT) framework.[7]

Computational Methodology: A Validated Workflow

The cornerstone of a reliable theoretical study is a method that is both accurate and computationally efficient for the system . For organic molecules like isoxazole derivatives, DFT, particularly with the B3LYP hybrid functional, has consistently provided an excellent balance of these factors.[6][7][8] The choice of basis set is equally critical; the Pople-style 6-311++G(d,p) basis set is selected here. This is a triple-zeta basis set that offers high flexibility for describing the electron distribution. The inclusion of diffuse functions ('++') is crucial for accurately modeling the lone pairs on the heteroatoms and the delocalized π-system of the ethynyl group, while the polarization functions ('d,p') account for the non-spherical nature of electron density in bonded atoms, which is essential for describing the molecular geometry and vibrational modes accurately.[7][9]

All calculations are to be performed using a quantum chemistry software package like Gaussian 09 or a more recent version.[8] The following workflow represents a self-validating system for the comprehensive analysis of the title molecule.

Computational Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Purity and Stability of 4-Ethynyl-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of purity and stability for 4-Ethynyl-3,5-dimethylisoxazole, a key heterocyclic building block in medicinal chemistry and materials science. Drawing upon established synthetic methodologies, analytical principles, and an understanding of the inherent reactivity of the isoxazole and terminal alkyne moieties, this document offers practical insights for ensuring the quality and reliability of this important compound.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule that marries the stable, electron-rich 3,5-dimethylisoxazole core with a reactive terminal alkyne. This unique combination makes it a valuable synthon for introducing the isoxazole motif into larger molecules through various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Its application spans the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials. The purity and stability of this building block are paramount, as impurities or degradation products can lead to unpredictable reaction outcomes, compromised biological activity, and difficulties in purification of the final products. This guide will delve into the intricacies of its synthesis, purification, potential impurities, stability profile, and the analytical methods required to ensure its quality.

Synthesis and Purification Strategies

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction provides a reliable route to C4-alkynylisoxazoles.[1]

Synthetic Pathway: A Two-Step Approach

The synthesis is typically a two-step process, starting from the commercially available 3,5-dimethylisoxazole.

Step 1: Iodination of 3,5-Dimethylisoxazole

The first step involves the regioselective iodination at the C4 position of the 3,5-dimethylisoxazole ring to produce 4-iodo-3,5-dimethylisoxazole . This intermediate is a stable, crystalline solid that serves as the electrophilic partner in the subsequent coupling reaction.[2]

Diagram of the Iodination Reaction

Caption: Synthesis of 4-Iodo-3,5-dimethylisoxazole.

A common and effective method for this iodination is the use of N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile, often in the presence of an acid catalyst.[3]

Step 2: Sonogashira Coupling with a Protected Acetylene

The second step is the palladium- and copper-catalyzed Sonogashira coupling of 4-iodo-3,5-dimethylisoxazole with a protected acetylene source, typically ethynyltrimethylsilane (TMS-acetylene) . The use of a silyl-protected alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[4]

Diagram of the Sonogashira Coupling and Deprotection

Sources

- 1. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

An In-depth Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: Synthesis, Handling, and Application in Bioconjugation Chemistry

This document provides a comprehensive technical overview of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its unique structure, combining the biologically relevant 3,5-dimethylisoxazole core with a reactive terminal alkyne, positions it as a valuable tool for covalent conjugation via modern synthetic methods. This guide moves beyond a simple recitation of facts to explain the causality behind the recommended handling procedures and experimental protocols, ensuring both safety and success in the laboratory.

Core Compound Profile and Physicochemical Properties

This compound is a specialized reagent primarily utilized for the introduction of the dimethylisoxazole moiety onto target molecules. The 3,5-dimethylisoxazole motif is a known acetyl-lysine mimic and is found in various pharmacologically active agents, making this compound a key intermediate in the synthesis of novel therapeutics.[1] Its utility is derived from the terminal alkyne group, which serves as a chemical handle for highly efficient and specific ligation reactions.

Table 1: Compound Identification and Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | - |

| CAS Number | 668970-91-0 | [2] |

| Molecular Formula | C₇H₇NO | [2][3] |

| Molecular Weight | 121.14 g/mol | [3] |

| SMILES Code | CC1=C(C#C)C(C)=NO1 | [3] |

| Purity (Typical) | ≥97% | [2] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from analogues |

| Boiling Point | Data not available; (Analogue: 4-Chloromethyl-3,5-dimethylisoxazole: 87-88 °C @ 8 mmHg) |

| Storage | Sealed in dry, 2-8°C |[2][3] |

Hazard Analysis and Safe Handling Protocols

A thorough understanding of the safety profile of this compound is paramount. The hazard assessment is based on the Globally Harmonized System (GHS) classifications provided by suppliers and supplemented with data from structurally related isoxazole compounds.

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] |

| | P305+P351+P338| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Personal Protective Equipment (PPE) and Engineering Controls

The causality for stringent PPE use stems from the compound's irritant nature (H315, H319, H335).

-

Engineering Controls : All manipulations should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

-

Eye and Face Protection : Wear chemical safety goggles and/or a full-face shield to protect against splashes, which can cause serious eye irritation.[5]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. A lab coat must be worn at all times.[4]

-

Respiratory Protection : If there is a risk of generating aerosols or working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

The recommended storage conditions are designed to preserve the compound's integrity and prevent hazardous situations.

-

Handling : Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[6] Keep away from strong oxidizing agents, as they are incompatible.[6] The ethynyl group can be reactive, particularly with certain metals or under conditions of heat and pressure; handle with appropriate caution.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[2][3] For long-term stability, particularly to protect the reactive alkyne, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[6]

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[5]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[3]

Synthesis Pathway: Sonogashira Cross-Coupling

The most direct and efficient method for synthesizing C4-alkynylisoxazoles is the Palladium-catalyzed Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. For this compound, the strategy involves coupling an acetylene source (like trimethylsilylacetylene, followed by deprotection) with 4-iodo-3,5-dimethylisoxazole.

The choice of this method is driven by its high yields and functional group tolerance. The mechanism relies on a synergistic catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition into the C-I bond of the isoxazole. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation to the palladium complex, and subsequent reductive elimination yields the final product and regenerates the palladium(0) catalyst.[7]

Caption: Workflow for Sonogashira Synthesis.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies for isoxazoles.[4][5]

-

Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3,5-dimethylisoxazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents : Add degassed solvent (e.g., a mixture of THF and Toluene) followed by a degassed amine base, such as triethylamine (Et₃N, 2.5 eq).

-

Alkyne Addition : Slowly add trimethylsilylacetylene (1.2 eq) to the stirred mixture at room temperature.

-

Reaction : Heat the reaction mixture to 40-50°C and monitor by TLC or LC-MS until the starting iodide is consumed.

-

Work-up : Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the TMS-protected intermediate.

-

Deprotection : Dissolve the intermediate in a solvent such as methanol. Add a base like potassium carbonate (K₂CO₃) and stir at room temperature until the TMS group is cleaved.

-

Final Isolation : Neutralize the mixture, extract the product into an organic solvent, dry, and concentrate to yield pure this compound.

Core Reactivity: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound in drug discovery is its function as a building block in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is the cornerstone of "click chemistry," a concept developed by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific.[8]

The CuAAC reaction joins the terminal alkyne of our isoxazole with an azide-functionalized molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linker.[1] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and the late-stage functionalization of complex molecules.[9] The choice of this reaction is dictated by its bioorthogonality; both the azide and alkyne groups are essentially absent in biological systems, ensuring the reaction proceeds with exquisite specificity.[9]

Caption: The CuAAC "Click" Reaction Workflow.

Step-by-Step CuAAC Protocol

This protocol provides a general method for conjugating this compound to an azide-containing molecule.

-

Reagent Preparation : Prepare stock solutions of the azide-functionalized molecule (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., DMSO or DMF). Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water. Prepare a solution of copper(II) sulfate (CuSO₄) (0.1 eq) in water.

-

Reaction Assembly : In a reaction vial, add the solvent system (e.g., a 1:1 mixture of t-butanol and water).

-

Component Addition : Add the azide solution, followed by the this compound solution.

-

Catalyst Addition : Add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

-

Isolation : Once the reaction is complete, the product can be isolated by direct precipitation, extraction, or purification via chromatography, depending on the properties of the final conjugate.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for researchers at the forefront of drug development. Its design allows for the strategic incorporation of a pharmacologically-relevant isoxazole core into larger, more complex molecules with unparalleled efficiency and control. By understanding its synthesis via the Sonogashira coupling and its application in CuAAC click chemistry, scientists can fully leverage its potential. Adherence to the safety and handling protocols outlined in this guide is essential for ensuring the well-being of laboratory personnel and the integrity of the experimental outcomes.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dimethyl-4-isoxazolecarbaldehyde. Retrieved from Fisher Scientific.[6]

-

ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE. Retrieved from ChemicalBook.[4]

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Amino-3,5-dimethylisoxazole. Retrieved from Sigma-Aldrich.[5]

-

Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences.[2]

-

BLD Pharm. (n.d.). 668970-91-0 | this compound. Retrieved from BLD Pharm.[3]

-

ResearchGate. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Retrieved from ResearchGate.[10]

-

Thermo Fisher Scientific. (n.d.). Ethyl 3,5-dimethylisoxazole-4-carboxylate, 97%. Retrieved from Thermo Fisher Scientific.[11]

-

Rasayan Journal of Chemistry. (2018). CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. Rasayan J. Chem., 11(2), 835-842.[12]

-

RSC Publishing. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.[4]

-

PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(22), 127427.[13]

-

TCI Chemicals. (n.d.). Ethyl 3,5-Dimethylisoxazole-4-carboxylate. Retrieved from TCI Chemicals.[14]

-

PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from PubChem.[15]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-16.[16]

-

PubMed Central. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(10), 4563-4601.[17]

-

RSC Publishing. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(29), 7872-7894.[1]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal.[8]

-

Universidad de Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 1936-1945.[18]

-

CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.[19]

-

ResearchGate. (2021). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. Retrieved from ResearchGate.[20]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from Interchim.[9]

-

NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(18), 3265-3268.[7]

-